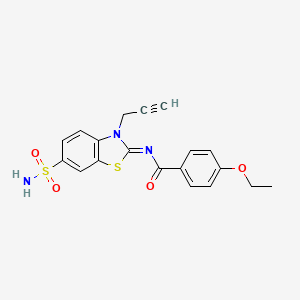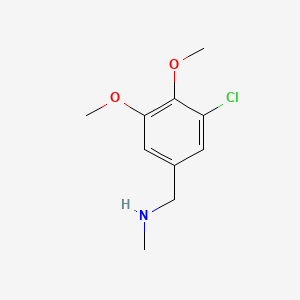![molecular formula C15H19NO2S2 B2975276 (2-(Methylthio)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351649-37-0](/img/structure/B2975276.png)
(2-(Methylthio)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methylthio group attached to a phenyl ring, and a spirocyclic system containing an oxa (oxygen) and a thia (sulfur) atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic system. Spirocyclic compounds are characterized by two rings sharing a single atom .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the functional groups present. For example, the methylthio group might be susceptible to oxidation, and the spirocyclic system might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar oxa and thia atoms might enhance its solubility in polar solvents .Scientific Research Applications
Antiviral Activity
Spirothiazolidinone derivatives, including compounds related to (2-(Methylthio)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, have been synthesized and evaluated for antiviral activity. Some of these compounds exhibited strong activity against the influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of spirothiazolidinone scaffold in developing new classes of antiviral molecules (Apaydın et al., 2020).
Analgesic Activity
Spirothiazolidinone derivatives, structurally related to the compound , have shown significant analgesic activity in various assays. This suggests that the compound's 2-amino-1,3-thiazine ring system might be associated with analgesic properties (Cohen et al., 1978).
Crystal Structure Analysis
The crystal structures of derivatives of the compound have been studied, revealing insights into their molecular dimensions and intermolecular hydrogen bonds. This information is crucial for understanding the compound's interactions at the molecular level (Parvez et al., 1997).
Synthesis and Design for Antiviral Agents
Further studies have focused on the design and synthesis of spirothiazolidinone-based inhibitors of influenza virus membrane fusion process, highlighting the compound's relevance in antiviral drug development (Apaydın et al., 2021).
Antimicrobial Activity
Some derivatives of the compound have been synthesized and evaluated for antimicrobial activity. Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones showed good antimicrobial activity, indicating the compound's potential in developing new antimicrobial agents (Hussein et al., 2015).
Safety and Hazards
properties
IUPAC Name |
(2-methylsulfanylphenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S2/c1-19-13-5-3-2-4-12(13)14(17)16-8-6-15(7-9-16)18-10-11-20-15/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNORQNXUBINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

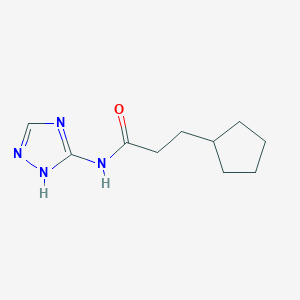
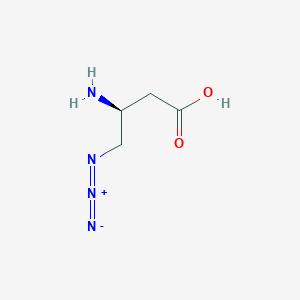
![3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2975195.png)
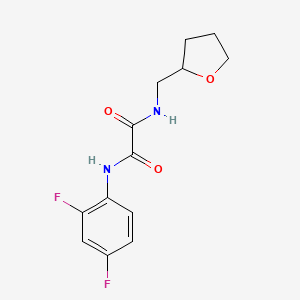
![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2975201.png)
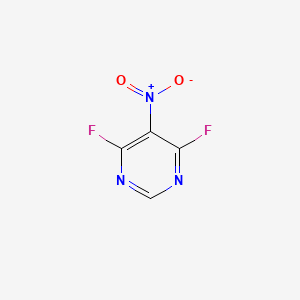
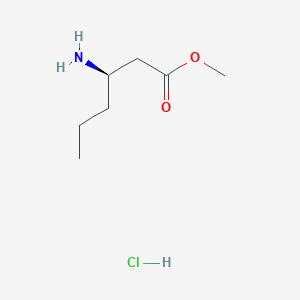
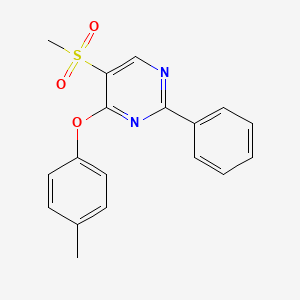
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2975207.png)
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylcycloheptyl)methyl]propanamide](/img/structure/B2975209.png)
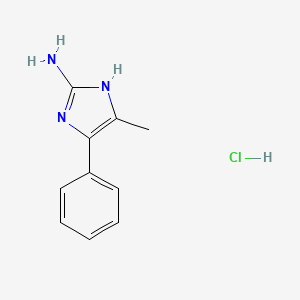
![2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2975212.png)
